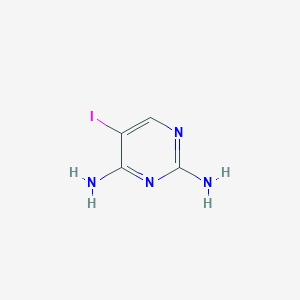

5-Iodopyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-Iodopyrimidine-2,4-diamine involves two stages . In the first stage, pyrimidine-2,4-diamine reacts with periodic acid, sulfuric acid, iodine, and acetic acid in water for 5.5 hours . In the second stage, the reaction product is treated with potassium hydroxide in water at 20°C .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H5IN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) . The InChI key is RJQHTXXLHUXGRW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . .Scientific Research Applications

Catalytic Reactions

5-Iodopyrimidine derivatives have been used in catalytic reactions. For instance, the conjugate addition type reaction of 5-iodopyrimidines with α,β-unsaturated ketones, using palladium diacetate-triphenylphosphine complex, highlights the potential of 5-iodopyrimidine derivatives in organic synthesis (Wada, Ohki, Nagai, & Kanatomo, 1991).

Toll-Like Receptor Activation

5-Iodopyrimidine-2,4-diamine derivatives have been investigated for their role in activating human toll-like receptor-8 (TLR8), which is crucial for immune response modulation. Specifically, a compound identified as N(4)-butyl-5-iodo-6-methylpyrimidine-2,4-diamine showed promising activity as a TLR8 agonist, suggesting its potential use in immunotherapy (Beesu, Salyer, Trautman, Hill, & David, 2016).

Antiviral Activity

Certain this compound derivatives have shown inhibitory activity against retroviruses, indicating their potential application in antiviral therapies. These compounds have demonstrated efficacy in cell culture against viruses such as HIV and Moloney murine sarcoma virus (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis and Structural Studies

This compound derivatives are valuable intermediates in chemical synthesis. They have been used in the synthesis of labeled compounds for research, such as [14C]-, [13C4]-, and [13C4,15N2]-5-amino-4-iodopyrimidine, offering potential applications in pharmaceutical and biological research (Latli, Jones, Krishnamurthy, & Senanayake, 2008).

Photochemical Applications

The photolysis of 5-iodopyrimidines has been explored, providing a convenient route to synthesize various pyrimidine derivatives. This method highlights the utility of 5-iodopyrimidines in photochemical applications (Allen, Buckland, Hutley, Oades, & Turner, 1977).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-Iodopyrimidine-2,4-diamine is dihydrofolate reductase (DHFR) . DHFR is a crucial enzyme involved in the folate pathway, which plays a significant role in cell growth and division. By inhibiting DHFR, the compound can disrupt the synthesis of essential biomolecules, leading to the inhibition of cell growth .

Mode of Action

This compound interacts with its target, DHFR, by direct binding . This binding results in the strong inhibition of DHFR’s enzymatic activity . The inhibition of DHFR disrupts the folate pathway, affecting the synthesis of nucleotides and proteins necessary for cell growth and division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate pathway . By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a critical cofactor in the synthesis of purines, thymidylate, and certain amino acids. Therefore, the inhibition of DHFR leads to a decrease in these essential biomolecules, disrupting cell growth and division .

Pharmacokinetics

It has been reported that a compound with a similar structure had an acceptable in vivo safety profile and oral bioavailability . The oral bioavailability was reported to be 40.7%, indicating that a significant portion of the compound can be absorbed and utilized in the body .

Result of Action

The molecular effect of this compound’s action is the inhibition of DHFR, leading to the disruption of the folate pathway . On a cellular level, this results in the inhibition of cell growth and division, particularly in rapidly dividing cells. This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as bacterial infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s efficacy can be affected by the presence of other substances that may interact with DHFR or other components of the folate pathway . .

Biochemical Analysis

Biochemical Properties

5-Iodopyrimidine-2,4-diamine has been shown to interact with DHFR, an enzyme that plays a critical role in the folate pathway . This interaction results in the inhibition of the enzyme’s activity, which can have significant effects on biochemical reactions within the cell .

Cellular Effects

The inhibition of DHFR by this compound can lead to a decrease in the synthesis of nucleotides, which are essential for DNA replication . This can affect various cellular processes, including cell division and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding directly to DHFR, resulting in strong inhibition of its enzymatic activity . This binding interaction can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the folate pathway through its interaction with DHFR

properties

IUPAC Name |

5-iodopyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQHTXXLHUXGRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1,3-Benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2937353.png)

![N-([2,4'-bipyridin]-4-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2937355.png)

![Lithium;2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetate](/img/structure/B2937360.png)

![N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide](/img/structure/B2937361.png)

![5-(4-methoxyphenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2937365.png)

![6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2937366.png)

![N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937368.png)